Divinyl tetramethyldisiloxane
Description
Hydrosilylation-Based Synthetic Routes
Hydrosilylation is a cornerstone reaction in organosilicon chemistry, representing the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). mdpi.com This process is a highly efficient and atom-economical method for creating C-Si bonds and is widely used for the synthesis of monomers and for crosslinking silicone polymers. researchgate.netnih.gov
One of the primary hydrosilylation routes to produce divinyl tetramethyldisiloxane and its derivatives involves the reaction between a hydrosiloxane, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDSO), and a vinyl-containing silicon derivative. smolecule.comresearchgate.net This reaction can be controlled to achieve selective monofunctionalization of the disiloxane (B77578). researchgate.net The general reaction involves the addition of the Si-H groups from the hydrosiloxane to the vinyl groups of the silane (B1218182), facilitated by a catalyst. smolecule.com The resulting products are essential for manufacturing materials like silicone-based aerogels, surfactants, coatings, and adhesives. nih.gov
An alternative, yet related, approach is the hydrolysis of a vinyl-functionalized alkoxysilane, such as vinyldimethylethoxysilane, to yield divinyltetramethyldisiloxane. google.com This method also relies on the formation of the siloxane backbone from a vinyl-containing precursor.
Catalysis is fundamental to the hydrosilylation reaction, which is otherwise slow. mdpi.com Transition metal complexes, particularly those from the platinum group, are exceptionally effective catalysts for this transformation. mdpi.commit.edu
Platinum-group metals (PGMs), including platinum, rhodium, palladium, and ruthenium, are known for their high catalytic activity and selectivity in numerous chemical reactions. nih.govmit.edu In hydrosilylation, platinum and rhodium complexes are particularly prominent. smolecule.comresearchgate.netmit.edu These catalysts operate under mild conditions with high efficiency, making them suitable for both bulk chemical manufacturing and fine chemical synthesis. mit.edu Examinations of various platinum- and rhodium-based catalysts have been conducted to identify the most efficient systems for the selective functionalization of disiloxane reagents, ensuring the formation of the desired β-regioisomers. researchgate.net
Table 1: Comparison of Platinum-Group Metal Catalysts in Hydrosilylation
| Catalyst Type | Key Characteristics | Common Precursors | Relevant Applications |
|---|---|---|---|
| Platinum-based | High activity, widely used in industry, can be trapped in viscous products. nih.gov | Chloroplatinic acid (H₂PtCl₆), Platinum(II) chloride. researchgate.netnih.gov | Curing of silicone polymers, synthesis of organosilicon compounds. mdpi.comresearchgate.netlookchem.com |
| Rhodium-based | Also effective for hydrosilylation, may offer different selectivity compared to platinum. researchgate.netenamine.net | Various rhodium complexes. psu.edu | Used in catalytic hydrosilylation where specific selectivity is required. nih.govresearchgate.net |
Among platinum catalysts, the platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex, commonly known as Karstedt's catalyst, is one of the most established and active catalysts for industrial hydrosilylation. researchgate.netmit.edupsu.edu This complex is a coordination compound of platinum(0) and divinyltetramethyldisiloxane. made-in-china.com It is renowned for its high solubility in silicone media and its exceptional catalytic efficacy. researchgate.netchemicalbook.com
The synthesis of Karstedt's catalyst typically involves the reaction of chloroplatinic acid (H₂PtCl₆) or its salt with 1,3-divinyltetramethyldisiloxane (B1580860). researchgate.netgoogle.com In one method, chloroplatinic acid crystals are reacted with 1,3-divinyltetramethyldisiloxane and sodium bicarbonate in an isopropanol (B130326) solvent. google.com The resulting Pt(0) complex contains silicone-vinyl ligands and is highly active for promoting the addition of Si-H bonds to alkenes. lookchem.compsu.edu The catalyst itself, being a complex with the product's structural analogue, is highly compatible with the reaction environment. cymitquimica.com
Table 2: Overview of Common Platinum Hydrosilylation Catalysts
| Catalyst Name | Description | Preparation |
|---|---|---|
| Speier's Catalyst | A solution of chloroplatinic acid (H₂PtCl₆) in isopropanol. psu.edu | Prepared by dissolving H₂PtCl₆ in isopropanol. psu.edu |
| Lamoreaux's Catalyst | A complex mixture of Pt(II) and Pt(IV) compounds. psu.edu | Prepared from H₂PtCl₆ and isooctanol. psu.edu |
| Karstedt's Catalyst | A Pt(0) complex with divinyltetramethyldisiloxane ligands. mit.edupsu.edu | Prepared by reacting H₂PtCl₆ with 1,3-divinyltetramethyldisiloxane. researchgate.netpsu.edu |
Direct Synthesis Approaches
Direct synthesis provides an alternative strategy for preparing this compound, distinct from the multi-component hydrosilylation of separate silane and siloxane precursors.
This approach involves the direct reaction of 1,1,3,3-tetramethyldisiloxane with a reagent that introduces the vinyl groups. smolecule.com While this is fundamentally a hydrosilylation reaction, the focus is on modifying the pre-formed disiloxane backbone. For instance, divinyltetramethyldisiloxane is used as a vinyl donor in palladium-catalyzed cross-coupling reactions with various iodo- and bromoarenes to produce functionalized styrenes. enamine.netnih.gov
Another direct method is the equilibration reaction between tetramethyldisiloxane and divinyltetramethyldisiloxane, using an acid catalyst like trifluoromethanesulfonic acid, to produce vinyltetramethyldisiloxane. researchgate.net This demonstrates that the vinyl groups can be distributed among siloxane units under catalytic conditions. Furthermore, diblock copolymers have been synthesized through the direct, one-pot RAFT polymerization of vinyl acetate (B1210297) with 1,3-divinyltetramethyldisiloxane as a comonomer. bohrium.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
30110-75-9 |
|---|---|
Molecular Formula |
C8H18OSi2 |
Molecular Weight |
186.40 g/mol |
IUPAC Name |
bis(ethenyl)-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H18OSi2/c1-7-11(6,8-2)9-10(3,4)5/h7-8H,1-2H2,3-6H3 |
InChI Key |
FSIJKGMIQTVTNP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C=C)C=C |
Origin of Product |
United States |
Synthetic Methodologies for Divinyl Tetramethyldisiloxane and Its Derivatives
Direct Synthesis Approaches
Hydrolysis of Vinyldimethylmethoxysilane
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, a key organosilicon compound, was initially synthesized through the hydrolysis of vinyldimethylmethoxysilane. wikipedia.org This reaction involves the cleavage of the methoxy (B1213986) group on the silicon atom by water, leading to the formation of a silanol (B1196071) intermediate (vinyldimethylsilanol). Two molecules of this intermediate then undergo a condensation reaction, eliminating a molecule of water to form the stable Si-O-Si linkage of the disiloxane (B77578).
The general reaction can be represented as follows:
2 (CH₂=CH)Si(CH₃)₂OCH₃ + H₂O → [(CH₂=CH)Si(CH₃)₂]₂O + 2 CH₃OH
While the initial report outlines this fundamental approach, further detailed studies have refined the reaction conditions. For instance, the hydrolysis of alkoxysilanes is sensitive to temperature. It is preferable to conduct the reaction at temperatures between 0 and 40 °C. google.com.na Temperatures below this range can lead to a slow reaction rate and incomplete hydrolysis, whereas temperatures above 40 °C can promote the condensation of silanol groups, potentially leading to higher molecular weight byproducts. google.com.na The reaction can be catalyzed by either acids or bases to control the formation of the desired siloxane.
Preparation of Functionalized Divinyl Tetramethyldisiloxane Analogs
The vinyl groups of this compound serve as reactive sites for further functionalization, enabling the synthesis of a diverse range of derivatives with tailored properties. The following subsections describe the preparation of polyfluorinated compounds, silicon-bridged macrocycles, and organosiloxanes with liquid crystalline moieties.
The introduction of fluorine into organosiloxane molecules can significantly alter their physical and chemical properties, such as thermal stability and liquid crystalline behavior. A common strategy involves the hydrosilylation reaction, where a silicon-hydride bond is added across a carbon-carbon double bond.
In the synthesis of chiral fluorinated organosiloxane liquid crystals, a mesogenic moiety is often linked to a siloxane tail. ethernet.edu.et While not a direct modification of this compound itself, the synthetic principles are relevant. For example, a precursor containing a terminal alkene can be reacted with a siloxane containing a Si-H group in the presence of a platinum catalyst. Fluorinated groups are typically incorporated into the mesogenic core or the terminal chain of the molecule. ethernet.edu.ethaihangchem.com The high electronegativity of fluorine can lead to significant modifications of the liquid crystal phases. ethernet.edu.et
A general scheme for creating such molecules involves the synthesis of a fluorinated aromatic core which is then coupled to both a chiral side chain and a linker with a terminal double bond. This intermediate is then attached to a siloxane backbone, such as one derived from heptamethyltrisiloxane, via a platinum-catalyzed hydrosilylation reaction. haihangchem.com
This compound is a valuable precursor for the synthesis of silicon-bridged macrocyclic compounds. The flexible Si-O-Si linkage is a key feature that facilitates the assembly of these complex structures. google.com The synthesis often employs hydrosilylation reactions to connect the divinylsiloxane unit with other silicon-containing building blocks.
For example, redox-active macrocyclic oligo-carbosiloxanes have been prepared from 1,3-divinyl-1,3-dimethyl-1,3-diferrocenyldisiloxane. google.com A convergent growth approach can also be utilized, starting with a functionalized vinylsilane. This involves a two-step methodology beginning with the platinum-catalyzed hydrosilylation of a precursor like triferrocenylvinylsilane with a dihydrosilane. epo.org This creates dendrons that can be further reacted to form larger dendritic macromolecules. epo.org Karstedt's catalyst, a platinum-divinyltetramethyldisiloxane complex, is frequently used to facilitate these hydrosilylation reactions efficiently. google.comepo.org
| Starting Material | Catalyst | Product Type | Ref. |
| Triferrocenylvinylsilane, (C₆H₅)Si(H)₂Cl | Karstedt's catalyst | First-generation dendrons | epo.org |
| Poly(methylhydrosiloxane) | Karstedt's catalyst | Dendronized polymers | epo.org |
This compound plays a crucial role as a component of catalysts used in the synthesis of organosiloxanes exhibiting liquid crystalline properties. The hydrosilylation reaction is the key step in attaching mesogenic (liquid crystal-forming) units to a siloxane backbone.
A platinum-divinyltetramethyldisiloxane complex is a commonly used catalyst for the addition of a Si-H bond from a siloxane, such as pentamethyldisiloxane (B44630) or heptamethyltrisiloxane, to a terminal alkene on a mesogenic precursor. google.com.na This reaction results in the formation of disiloxane or trisiloxane compounds with pendant liquid crystalline moieties. google.com.na
The synthesis of the mesogenic precursor itself typically involves multiple steps. For example, a phenol (B47542) derivative can be reacted with an ω-alkenyloxy compound to introduce the terminal double bond necessary for the subsequent hydrosilylation. google.com.na
Table of Synthetic Examples for Liquid Crystalline Organosiloxanes
| Mesogenic Precursor | Siloxane | Catalyst | Product | Phase Behavior | Ref. |
|---|---|---|---|---|---|
| 4-(4-pentenyloxy)phenol derivative | Pentamethyldisiloxane | Platinum-divinyltetramethyldisiloxane complex | Disiloxane Liquid Crystal | Sₐ and Sₑ phases | google.com.na |
The resulting organosiloxane liquid crystals often exhibit different mesophase behaviors compared to their non-siloxane counterparts, such as reduced melting temperatures and a tendency to form smectic phases. google.com.na
Catalytic Applications and Ligand Chemistry of Divinyl Tetramethyldisiloxane Complexes
Divinyl Tetramethyldisiloxane as a Ligand in Transition Metal Precatalysts
1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) is a crucial ligand in the formulation of various transition metal precatalysts, most notably those involving platinum and palladium. mdpi.comlookchem.com Its utility stems from its ability to form stable, soluble complexes with metals in low oxidation states, which can then act as efficient catalysts in a range of chemical transformations. chemicalbook.comnih.gov The dvtms ligand is considered a "throw-away" ligand due to its labile nature, which allows it to be easily displaced by reactants during the catalytic cycle. lookchem.com
Platinum Complexes (e.g., Karstedt's Catalyst, [Pt₂(dvtms)₃])
Among the most significant applications of dvtms is its role in the formation of platinum(0) complexes, the most prominent of which is Karstedt's catalyst. mdpi.comscientificlabs.co.uk This catalyst is widely employed in the silicone industry for hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond across a carbon-carbon double bond. mdpi.commatthey.com Karstedt's catalyst is typically a solution of platinum(0) complexes where the general formula is often represented as [Ptₓ(dvtms)y], with the dominant species being the dinuclear complex [Pt₂(dvtms)₃]. mdpi.comresearchgate.net These complexes are highly soluble in polysiloxanes and are known for their high catalytic activity at low temperatures. nih.govmatthey.com
The catalytic cycle of hydrosilylation using platinum-dvtms complexes is generally understood through the Chalk-Harrod mechanism. nih.govpsu.edu This mechanism outlines a series of fundamental steps:
Oxidative Addition: The process initiates with the oxidative addition of a hydrosilane (containing a Si-H bond) to the platinum(0) center, forming a platinum(II) hydride species. psu.edu
Olefin Coordination: The alkene (olefin) then coordinates to the platinum(II) complex. psu.edu
Migratory Insertion: The coordinated alkene undergoes migratory insertion into the platinum-hydrogen bond. psu.edu
Reductive Elimination: The final step is the reductive elimination of the alkylsilane product, which regenerates the active platinum(0) catalyst, allowing it to re-enter the catalytic cycle. psu.edu
While the Chalk-Harrod mechanism provides a foundational understanding, modified versions have been proposed to account for the formation of byproducts such as vinyl-silanes. psu.edu
Table 1: Key Platinum-dvtms Complex Species in Catalytic Systems
| Complex Species | Role in Catalysis | Reference |
| [Pt₂(dvtms)₃] | Dominant, stable form in solution | mdpi.comresearchgate.net |
| Pt(dvtms) | More active mononuclear species | psu.edu |
| [Pt(dvtms)(bpy)] | Inhibited, stable complex | mdpi.com |
The synthesis of Karstedt's catalyst and related platinum(0)-dvtms complexes typically involves the reaction of a platinum precursor with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane. chemicalbook.comnih.gov A common method is the reaction of chloroplatinic acid (H₂[PtCl₆]) with dvtms. nih.gov Another approach involves using a platinum(II) precursor like potassium tetrachloroplatinate(II) (K₂[PtCl₄]). pitt.edu The synthesis is conducted under controlled conditions to yield a complex where the platinum atom is in a zero-valent state and coordinated to the vinyl groups of the dvtms ligand. chemicalbook.com
The high activity of Karstedt's catalyst often leads to a short pot-life, meaning the catalyzed reaction proceeds too quickly for some industrial applications. epo.orgrsc.org To control the reaction rate and extend the pot-life, inhibitors are added. researchgate.netepo.org These inhibitors are compounds that reversibly bind to the platinum center, forming a stable, less active complex. researchgate.net
A notable example of an inhibitor is 2,2′-bipyridyl (bpy). mdpi.com When added to Karstedt's catalyst, it can displace the dvtms ligand to form the complex [Pt(dvtms)(bpy)]. mdpi.com This inhibited complex is stable at room temperature, and the catalytic activity can be restored by heating, which causes the inhibitor to dissociate and frees up the catalytic sites. mdpi.comresearchgate.net The use of inhibitors allows for better control over the curing process in applications such as silicone coatings and elastomers. matthey.compsu.edu
Synthesis of Platinum(0)-1,3-Divinyl-1,1,3,3-Tetramethyldisiloxane (B1631278) Complexes
Palladium Complexes (e.g., [Pd⁰₂(DVTMS)₃])
This compound also serves as a stabilizing ligand for palladium(0) complexes, which are effective precatalysts in various cross-coupling reactions. lookchem.com Similar to its platinum counterpart, the dvtms ligand in palladium complexes is labile and can be easily displaced to generate the active catalytic species. lookchem.com
An example of a palladium-dvtms complex is [Pd⁰₂(DVTMS)₃]. lookchem.com These complexes have demonstrated excellent catalytic activity in transformations such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. lookchem.com The synthesis of such complexes can be achieved under mild conditions, for instance, by reacting a palladium precursor like [Pd(allyl)Cl]₂ with dvtms in the presence of a suitable phosphine (B1218219) ligand. lookchem.com The resulting [Pd(L)(dvtms)] complexes (where L is a phosphine ligand) are often highly efficient precatalysts. lookchem.com
Rhodium and Ruthenium Complexes
Rhodium (Rh) and ruthenium (Ru) form notable complexes with this compound, exhibiting interesting reactivity, particularly in photochemical applications and catalysis.
Rhodium Complexes: The synthesis of rhodium complexes with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane has been reported, where the dvtms ligand coordinates to the rhodium center through its vinyl groups in a diene-like fashion. acs.org For instance, photolysis of (η⁵-C₅R₅)Rh(C₂H₄)₂ (where R = H, Me) in the presence of dvtms leads to the formation of (η⁵-C₅R₅)Rh[η⁴-(CH₂CHSiMe₂)₂O]. acs.org These complexes can undergo photoisomerization, converting between species where the substituents on the coordinated C=C bonds are oriented cis or trans at the rhodium center. acs.org The isomerization from the trans to the cis form has been studied, and the kinetic parameters suggest a dissociative mechanism involving a 16-electron intermediate. acs.org
Ruthenium Complexes: Ruthenium complexes also engage in catalytic activities involving dvtms. For example, a carbonylbis(triphenylphosphine)ruthenium complex has been shown to catalyze the copolymerization of acetophenone (B1666503) and 1,3-divinyltetramethyldisiloxane (B1580860). jst.go.jp While specific structural details of dvtms-Ru complexes are less commonly reported in the provided context, the catalytic utility of ruthenium in reactions involving dvtms is established. jst.go.jpwhiterose.ac.ukcapes.gov.br Broader studies on ruthenium complexes highlight their capacity for activating Si-H bonds, a key step in hydrosilylation processes where dvtms often plays a role as a ligand or substrate. whiterose.ac.uk
The photochemical reactivity of both rhodium and ruthenium complexes is a significant area of research, with studies exploring the oxidative addition of various bonds, including Si-H, to the metal centers. whiterose.ac.uk
Nickel Complexes
Nickel(0) complexes incorporating this compound are significant as precatalysts, particularly in cross-coupling reactions. rsc.org The dvtms ligand can be used to synthesize monophosphine Ni(0) complexes of the type [Ni(PR₂Ar')(dvtms)], where Ar' is a bulky terphenyl group. rsc.org These complexes can be prepared either by displacing a phosphine ligand from a bis-phosphine nickel(0) complex or directly from Ni(COD)₂ (where COD is 1,5-cyclooctadiene). rsc.org
The dvtms ligand in these complexes is labile and can be displaced, making these compounds effective synthons for generating highly reactive monoligated PNi(0) species. rsc.orgacs.org This lability is crucial for their catalytic performance. In C–S cross-coupling reactions, these monophosphine-Ni(0)-dvtms complexes have demonstrated superior catalytic activity compared to their bis-phosphine counterparts and related Ni(II) precatalysts. rsc.org This enhanced reactivity allows for lower catalyst loadings and facilitates challenging couplings, such as those between aryl chlorides and alkylthiols. rsc.org
Furthermore, Ni(dvtms) complexes serve as precursors for synthesizing other nickel complexes. For example, they react with isolable silylenes to form Ni(0)-silylene complexes, which are valuable for studying the electronic properties of the silylene ligands. researchgate.net
Binuclear Copper(I) Hexafluoroacetylacetonate Complexes
This compound can act as a bridging ligand to form binuclear copper(I) hexafluoroacetylacetonate (hfac) complexes. ethernet.edu.et In the complex {(hfac)Cu}₂ (dvtms), each vinyl group of the dvtms molecule coordinates in an η²-fashion to a different copper(I) center, bridging the two metal atoms. ethernet.edu.et This coordination mode is similar to that observed in related complexes with other divinyl ligands like 1,5-hexadiene. ethernet.edu.et Binuclear copper complexes are of interest for their potential applications in catalysis and as models for understanding metal-metal interactions and the binding of small molecules. science.govnih.gov
Involvement in Hydrosilylation Reactions
This compound is a key molecule in the field of hydrosilylation, a fundamental reaction in organosilicon chemistry for forming silicon-carbon bonds. mdpi.com It participates both as a component of highly active catalysts and as a substrate in polymerization reactions. mdpi.comwalisongo.ac.id The Karstedt's catalyst, a platinum(0) complex with dvtms, is one of the most widely used catalysts in the silicone industry for this purpose. mdpi.comnih.gov
Hydrosilylation of Alkenes and Alkynes
The hydrosilylation of alkenes and alkynes is a primary method for producing organosilicon compounds. rsc.org Platinum-dvtms complexes are exceptionally effective catalysts for these transformations. mdpi.comchemicalbook.com The reaction involves the addition of a Si-H bond across the C=C or C≡C multiple bond.
Alkene Hydrosilylation : Platinum-catalyzed hydrosilylation of alkenes is a cornerstone of the silicone industry, used in applications like curing silicone elastomers. nih.gov While highly efficient, these reactions can sometimes be accompanied by side reactions such as alkene isomerization. mdpi.com Heterogeneous single-atom platinum catalysts have been developed that show high activity and selectivity in the hydrosilylation of various olefins, including functionalized alkenes, with high turnover numbers. nih.govacs.org
Alkyne Hydrosilylation : The hydrosilylation of terminal alkynes is a powerful route to vinylsilanes, which are valuable synthetic intermediates. rsc.org Controlling the regio- and stereoselectivity to obtain the desired β-(E), β-(Z), or α-vinylsilane isomer is a key challenge. rsc.orgrsc.org A platinum-N-heterocyclic carbene complex containing dvtms, [Pt(IPr*OMe)(dvtms)], has been shown to be highly active and selective for the β-E-hydrosilylation of terminal alkynes with secondary silanes. rsc.orgrsc.org Depending on the stoichiometry, this system can selectively yield either mono- or di-substituted vinylsilanes. rsc.org
| Catalyst System | Substrate | Product Type | Selectivity | Reference |
| [Pt(IPr*OMe)(dvtms)] | Terminal Alkynes & Secondary Silanes | β-E-vinylsilanes | High β-E selectivity | rsc.org |
| Single Atom Pt on Al₂O₃ | 1-Octene & Tertiary Silanes | Linear alkylsilanes | High selectivity | acs.org |
| Karstedt's Catalyst | Alkenes | Alkylsilanes | High activity, potential for isomerization | mdpi.com |
Addition of Hydrosiloxanes to Vinylsiloxanes
A crucial application of hydrosilylation is in the polymer industry, specifically for curing silicone polymers. This process, often referred to as addition curing, involves the reaction between hydrosiloxanes (polymers with Si-H groups) and vinylsiloxanes (polymers with Si-CH=CH₂ groups). mdpi.com this compound itself can act as a vinylsiloxane crosslinking agent.
The reaction, typically catalyzed by a platinum complex like Karstedt's catalyst, forms a stable three-dimensional polymer network. mdpi.commdpi.com For example, polymethylhydrosiloxane (B1170920) (PMHS) can be cross-linked with dvtms to form a polysiloxane network. mdpi.com Similarly, dvtms can be hydrosilylated with compounds like 1,1,3,3-tetramethyldisiloxane (B107390). researchgate.net The structure of the resulting network and its properties can be controlled by the choice of reactants and their stoichiometry. mdpi.com
This type of reaction is fundamental to the production of:
Silicone elastomers
Adhesives and sealants
Release coatings
Asymmetric Hydrosilylation Studies
Asymmetric hydrosilylation aims to create chiral silicon-containing molecules or to use hydrosilylation as a method for asymmetric reduction, for instance, of ketones or imines. nih.gov While the provided search results focus more on the general catalytic applications of dvtms, the broader context of hydrosilylation includes significant research into making these reactions enantioselective. For example, chiral rhodium and titanium complexes have been successfully used as catalysts for the asymmetric hydrosilylation of ketones and imines, respectively. nih.gov
In the context of dvtms, studies on platinum complexes with bulky N-heterocyclic carbene ligands have achieved high stereoselectivity in the hydrosilylation of alkynes, although this refers to E/Z stereoselectivity rather than enantioselectivity. rsc.org Huang and co-workers have described a co-catalyzed asymmetric synthesis of Si-stereogenic vinylhydrosilanes via the hydrosilylation of terminal alkynes, indicating progress in achieving enantiocontrol in these reactions. rsc.org
Participation in Cross-Coupling Reactions
Divinyltetramethyldisiloxane serves as a important and cost-effective vinylating agent in palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org Its utility stems from its stability and the ability to act as a potent vinyl donor under specific activation conditions, providing a valuable alternative to other organometallic reagents like those based on tin or boron. nih.govlibretexts.org
A significant application of divinyltetramethyldisiloxane (DVDS) is in the Hiyama cross-coupling reaction to synthesize styrenes from aromatic halides. nih.govmdpi.com This palladium-catalyzed method facilitates the vinylation of both aryl iodides and bromides using DVDS as the vinyl source. libretexts.org A key aspect of this reaction is the activation of the silicon-carbon bond, which is typically achieved not with fluoride (B91410) ions, but with inexpensive silanolate activators. nih.govnih.gov
Research has led to the development of practical and optimized protocols for this transformation. mdpi.com For instance, a variety of aromatic iodides undergo efficient cross-coupling with DVDS at room temperature. nih.govmdpi.com The reaction is often carried out using a palladium catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) in a solvent such as dimethylformamide (DMF). nih.govlibretexts.org Potassium trimethylsilanolate (KOSiMe₃) has been identified as a highly effective activator for these reactions. libretexts.org To ensure the longevity and stability of the catalyst, triphenylphosphine (B44618) oxide is often required as an additive. nih.govlibretexts.org
The vinylation of aryl bromides, which are generally less reactive than aryl iodides, has been achieved through two primary strategies. nih.govmdpi.com The first involves applying the conditions used for aryl iodides but at elevated temperatures in a solvent like tetrahydrofuran (B95107) (THF), leading to good to excellent yields of the desired styrenes. nih.govmdpi.com An alternative, milder approach involves the use of potassium triethylsilanolate as the activator in conjunction with a bulky phosphine ligand, which allows the reaction to proceed at or slightly above room temperature. nih.govmdpi.com These fluoride-free methods represent a safer and more economical route for the synthesis of a wide array of functionalized styrenes. libretexts.org
Table 1: Optimized Conditions for Hiyama Cross-Coupling with Divinyltetramethyldisiloxane (DVDS)
| Aryl Halide | Catalyst | Activator | Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodides | Pd(dba)₂ | Potassium Trimethylsilanolate (KOSiMe₃) | DMF | Room Temp. | High yields are achieved under mild, fluoride-free conditions. Triphenylphosphine oxide extends catalyst lifetime. | nih.govlibretexts.org |
| Aryl Bromides | Pd(dba)₂ | Potassium Trimethylsilanolate (KOSiMe₃) | THF | Elevated Temp. | Successful coupling achieved by modifying the conditions used for aryl iodides. | nih.govmdpi.com |
In the context of palladium-catalyzed cross-coupling reactions, organosilicon compounds like divinyltetramethyldisiloxane and organoboron compounds such as vinylboranes (or vinylboronic acids) represent two distinct classes of nucleophilic reagents. nih.govwikipedia.org The Hiyama coupling involves the activation of an organosilane to transfer an organic group to the palladium center. nih.gov Conversely, the Suzuki-Miyaura coupling utilizes an organoborane, activated by a base, to achieve transmetalation. libretexts.orgwikipedia.orgrsc.org
A direct cross-coupling reaction between divinyltetramethyldisiloxane and a vinylborane (B8500763) is not a standard or documented transformation in the scientific literature. These reactions typically involve the coupling of a nucleophilic partner (the organosilane or organoborane) with an electrophilic partner, most commonly an organohalide or triflate. wikipedia.orgrsc.org Therefore, a reaction where both divinyltetramethyldisiloxane and a vinylborane are present would generally result in competition for reaction with the organohalide electrophile, rather than a direct coupling between the two nucleophilic species.
Hiyama Cross-Coupling with Aromatic Halides
Precursor for Active Electrochemical Catalysts
The platinum(0) complex of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, commonly known as Karstedt's catalyst, is a valuable organometallic compound. wikipedia.orgharvard.edu Beyond its use in hydrosilylation, it serves as a key precursor for synthesizing heterogeneous catalysts for electrochemical applications. wikipedia.orgharvard.edu
The Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex is utilized as a precursor of the metallic phase to create highly active Pt/SnO₂ electrocatalysts. wikipedia.orgrsc.org This catalytic system is important for electrochemical processes, particularly as an anode catalyst in low-temperature fuel cells that use fuels like methanol (B129727). rsc.org The objective is to produce a catalyst with a low platinum load but high activity, which is achieved by ensuring the platinum is well-dispersed as small nanoparticles on the tin oxide support. rsc.org
A novel synthesis method involves a sol-gel technique where the platinum complex is used as the source of platinum. rsc.org This approach allows for the formation of a highly active Pt/SnO₂ system with a uniform dispersion of the platinum phase, even after low-temperature processing. The thermal treatment of the resulting Pt/SnO₂ gel significantly affects its final activity and structure. rsc.org Characterization using techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) confirms that this synthesis method can produce nano-composite particles smaller than 50 nm, with some fractions below 5 nm. Such small particle sizes are expected to result in the high catalytic activity of the system. Studies have shown that the electrochemical activity of the catalyst is directly linked to the oxidation state of the platinum and its dispersion on the SnO₂ support.
Table 2: Synthesis and Properties of Pt/SnO₂ Catalysts from Platinum-Divinyltetramethyldisiloxane Complex
| Synthesis Method | Precursors | Key Feature | Catalyst Property | Application | Reference |
|---|---|---|---|---|---|
| Sol-gel | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, Tin(IV) acetate (B1210297) | One-pot synthesis, low-temperature processing | Uniform dispersion of Pt nanoparticles (<50 nm) | Electrocatalyst for methanol oxidation | rsc.org |
| Sol-gel | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | Formation of highly active system with low metal load | Small Pt crystallite size leads to high activity | Heterogeneous industrial catalyst, fuel cells | rsc.org |
Polymerization Chemistry and Mechanisms Involving Divinyl Tetramethyldisiloxane
Cyclopolymerization of Divinyl Tetramethyldisiloxane
This compound, a 1,6-diene, is a key monomer in cyclopolymerization, a process that involves an alternating sequence of intramolecular cyclization and intermolecular propagation to form polymers containing cyclic structures within the main chain. dtic.mil This method has been employed to synthesize linear polymers with unique properties stemming from the incorporation of functionalized silicon-based rings. dtic.mil
Radical-initiated polymerization is the most common method for the cyclopolymerization of 1,6-dienes like this compound. dtic.mil The process is initiated by a radical species that reacts with one of the vinyl groups of the monomer, leading to a series of cyclization and propagation steps. dtic.mil
The radical-induced polymerization of this compound does not result in a perfectly linear network of a single ring type. Instead, spectroscopic analysis indicates a more complex structure. dtic.mil The reaction of the initiator with the diene likely forms a thermodynamically more stable secondary radical. Subsequent ring closure can proceed through different pathways, leading to a mix of ring sizes. dtic.mil
Studies using various spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR), have provided insight into the polymer's microstructure. dtic.mil Comparison with model cyclic and acyclic organosilicon compounds suggests the presence of both five- and six-membered rings in the polymer backbone. dtic.mil For instance, in the ²⁹Si NMR spectrum of the polymer derived from the analogous 1,3-divinyltetramethyldisilazane, a broad resonance between 10 and 17 ppm is attributed to five-membered ring species, while signals from 0 to 7 ppm are consistent with six- and seven-membered rings. dtic.mil The presence of acyclic units, resulting from intermolecular propagation without preceding cyclization, is also possible. The existence of both cyclic and acyclic units along the polymer backbone has been further established through chemical reactions performed on the resulting polymers. dtic.mil
| Spectroscopic Method | Inferred Structural Feature |
|---|---|
| ²⁹Si NMR | Presence of 5- and 6-membered cyclic units |
| ²⁹Si NMR | Possible presence of 7-membered cyclic units |
| IR, ¹H NMR, Chemical Reactions | Confirmation of both cyclic and acyclic units |
The choice of initiator and solvent significantly impacts the outcome of the cyclopolymerization of this compound. Research has shown that a combination of di-tert-butyl peroxide as the initiator and chlorobenzene (B131634) as the solvent yields the most effective results. dtic.mil
The reaction conditions, particularly temperature, are crucial. High temperatures, ranging from 170 to 215 °C, are necessary to achieve efficient polymerization, leading to polymer yields between 61% and 77%. dtic.mil Lower temperatures result in diminished polymer yields and products with lower molecular weights. dtic.mil The resulting polymers are typically glassy solids with a broad molecular weight distribution as determined by Gel Permeation Chromatography (GPC). dtic.mil
| Parameter | Condition | Result |
|---|---|---|
| Initiator | Di-tert-butyl peroxide | Best polymerization results |
| Solvent | Chlorobenzene | |
| Temperature | 170 - 215 °C | Polymer yields of 61-77% |
| Temperature | < 170 °C | Reduced yield and lower molecular weight |
A significant advancement in the polymerization of this compound is the synthesis of chirality-responsive helical polymers from this achiral monomer. figshare.comresearchgate.net This process, known as helix-sense-selective polymerization, allows for the creation of polymers that adopt a stable one-handed helical structure, making them optically active despite being composed of non-chiral repeating units. nih.govnih.gov
Free radical cyclopolymerization of divinyl monomers tethered by a tetramethyldisiloxane bridge can produce quasi-double helical polymers. figshare.comresearchgate.netresearchgate.net These polymers exhibit chirality that can be switched or influenced by external stimuli like thermal treatment or solvation. figshare.com Spectroscopic analyses, such as Vibrational Circular Dichroism (VCD), have revealed that the main-chain helices and side-ring pseudohelices can be switched independently. figshare.com For example, after thermal treatment, VCD signals from the side rings may invert, while those from the main chain helix remain unchanged. figshare.com This unique behavior, where a single macromolecule displays a (quasi-)double-helical conformation, opens possibilities for applications in smart molecular devices and asymmetric catalysis. figshare.comresearchgate.net
Influence of Initiators and Solvents
Molecular Weight Control in Copolymerization
Controlling the molecular weight of polymers derived from this compound is essential for tailoring their properties. While direct radical polymerization often yields polymers with relatively low molecular weight and broad distributions dtic.mil, this compound can be used as a controlling agent in other polymerization systems.
In siloxane equilibration reactions, 1,3-divinyltetramethyldisiloxane (B1580860) (DVTMDS) can act as a chain-capping agent to control the molecular weight of α,ω-telechelic polydimethylsiloxanes. Similarly, it has been used as a chain stopper in the cationic polymerization of hexaethylcyclotrisiloxane (B1329422) to regulate molecular weight. utwente.nl More advanced techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, when applied to the cyclopolymerization of related divinyl monomers, can achieve a linear increase in the number-average molecular weight with monomer conversion and produce polymers with low polydispersity indexes. acs.org
Anionic Ring-Opening Polymerization
This compound, being an acyclic monomer, does not undergo ring-opening polymerization itself. However, it plays a crucial role as a chain-capping or terminating agent in the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers like octamethylcyclotetrasiloxane (B44751) (D₄). unitedchem.comdntb.gov.ua AROP is a "living" polymerization technique, which allows for the synthesis of polymers with well-defined molecular weights and architectures. gelest.com
In a typical process, the AROP of a cyclic siloxane is initiated, and this compound is included in the reaction mixture. unitedchem.com A phosphazene-based "superbase" has been used as a highly effective catalyst for the anionic ring-opening polymerization of a mixture containing D₄ and this compound. unitedchem.com This method produces vinyl-containing polysiloxanes in high yields with varying molecular weights and viscosities. unitedchem.com The vinyl groups introduced at the chain ends by the this compound are available for subsequent crosslinking reactions. unitedchem.com Similarly, in cationic ring-opening polymerizations of monomers like hexaethylcyclotrisiloxane, 1,3-divinyl-1,1,3,3-tetramethyldisiloxane serves as an end-capping agent to produce polydiethylsiloxane oligomers terminated with active Si-CH=CH₂ groups. mdpi.com
Copolymerization with Cyclic Vinylmethylsiloxanes (e.g., PS925)
The copolymerization of this compound (DVTMS) with cyclic vinylmethylsiloxanes, such as 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (PS925), is a key method for producing cross-linkable polysiloxanes. unitedchem.comunitedchem.com These resulting polymers are widely utilized as encapsulation materials in the semiconductor industry due to their high electrical insulation, transparency to solar radiation, chemical inertness, and thermal stability. unitedchem.com
A study by researchers at I-Shou University in Taiwan focused on the anionic ring-opening polymerization of a mixture of PS925 and DVTMS. unitedchem.com This process allows for the creation of vinyl-containing polysiloxanes with varying molecular weights and viscosities. unitedchem.com The vinyl groups incorporated into the polymer backbone serve as sites for subsequent crosslinking, which can enhance properties like the glass transition temperature, tensile strength, and heat resistance. unitedchem.com
Use of Superbase Catalysts
The use of superbase catalysts, specifically phosphazene-based superbases, has emerged as a highly efficient method for the anionic ring-opening polymerization of siloxanes. unitedchem.comresearchgate.net These catalysts are exceptionally basic and can be effective at very low concentrations, offering a high degree of specificity in their reactivity. unitedchem.com This allows for more metal-free catalytic reactions. unitedchem.com
In the context of copolymerizing DVTMS and PS925, a phosphazene superbase catalyst facilitates the reaction to produce polysiloxanes in high yields. unitedchem.com The high specificity of the catalyst allows for targeted synthesis of materials with desired properties. unitedchem.com Research has demonstrated the success of this approach in producing various vinyl-containing polysiloxanes, highlighting the potential for this chemistry to be applied to a broader range of polysiloxane materials. unitedchem.com While phosphazene superbases are effective for many polymerizations, they are incompatible with monomers containing Si-H bonds, as they can cause dehydrogenation coupling reactions. mdpi.com
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is another significant pathway for synthesizing functional polydimethylsiloxane (B3030410) (PDMS) telechelics, which are polymers with functional end groups. encyclopedia.pubmdpi.comnih.gov This method is valuable for creating polymers with specific functionalities for various industrial and academic applications. encyclopedia.pub
Inclusion of Functional Groups via Disiloxane (B77578) Co-reagents
This compound can be utilized as a disiloxane co-reagent in the cationic ring-opening polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane (D4). encyclopedia.pubsemanticscholar.org This allows for the incorporation of vinyl functional groups at the ends of the polymer chains, creating vinyl-terminated PDMS. encyclopedia.pub These vinyl groups are then available for further reactions, such as hydrosilylation, to introduce other functionalities or for crosslinking. encyclopedia.pub
Other disiloxane co-reagents can also be used to introduce different functional groups. For instance, 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) can be used to create hydride-terminated polymers, and 1,3-bis(3-carboxypropyl)tetramethyldisiloxane (B1265688) (DCPTMDS) can introduce carboxypropyl groups. encyclopedia.pubsemanticscholar.org This versatility allows for the synthesis of a wide range of functionalized polysiloxanes. encyclopedia.pub
Acid-Catalyzed Ring Opening and Chain Growth
The cationic ring-opening polymerization is typically initiated by strong acids, such as trifluoromethanesulfonic acid (triflic acid) or sulfuric acid. encyclopedia.pubmdpi.comkpi.ua The generally accepted mechanism involves the cleavage of a Si-O bond in the cyclic monomer by a proton from the acid, forming a silyl (B83357) ester that initiates chain growth. mdpi.com
In the case of copolymerizing DVTMS with other monomers, such as 4-benzoylpyridine (B1666322), acid-assisted ring-opening polymerization of the resulting cyclic co-monomer can lead to higher molecular weight copolymers. kpi.ua The reaction with benzophenone (B1666685) and DVTMS, catalyzed by ruthenium, can yield a mixture of a cyclic siloxane co-monomer and a linear copolymer. kpi.ua Subsequent acid-catalyzed ring-opening polymerization of the cyclic monomer with triflic acid can produce a completely regular copolymer. kpi.ua
Plasma Polymerization of this compound
Plasma polymerization is a solvent-free technique that uses plasma, or ionized gas, to polymerize monomer vapors onto a substrate, forming thin, highly cross-linked films. researchgate.net This method is distinct from conventional polymerization as it involves atomic or elemental polymerization, where the monomer structure is significantly fragmented and rearranged during the process. researchgate.netmst.edu
Mechanisms of Polymerization with Different Reactants (e.g., Argon, Oxygen)
The mechanisms of plasma polymerization of this compound are highly dependent on the reactant gas used, such as argon or oxygen. ispc-conference.org
With Argon: When argon is used as the reactant gas, the polymerization of DVTMS proceeds through mechanisms that reflect the monomer's nature. ispc-conference.org Unlike hexamethyldisiloxane (B120664) (HMDSO), where Si-CH2-Si bond formation is key, in DVTMS plasma polymerization, the formation of Si-(CH2)4-Si bridges is a significant pathway. acs.org A secondary mechanism also exists that leads to the loss of SiCxHy groups. acs.org DVTMS can also polymerize under remote plasma conditions, where the substrate is not in direct contact with the plasma, indicating that direct plasma dissociation is not as critical as it is for monomers like HMDSO. ispc-conference.org
With Oxygen: In the presence of oxygen, the plasma polymerization of DVTMS, as well as other siloxane monomers, results in the formation of nearly inorganic, SiO2-like films. ispc-conference.orgacs.org The composition of these films shows only minor differences regardless of the starting monomer. ispc-conference.org This is because the oxygen reacts with the organic components of the monomer, leading to a high degree of oxidation and the formation of a silica-like network. ispc-conference.org Post-treatment of plasma-polymerized films with an oxygen plasma can further increase the oxygen-to-carbon and oxygen-to-silicon ratios, enhancing properties like abrasion resistance. mst.edu
The properties of the resulting plasma-polymerized films can be tailored by controlling deposition parameters such as power, pressure, and gas flow rates. researchgate.net
Formation of Si-(CH₂)₄-Si Bridges from Vinyl Groups
In the polymerization of this compound, one of the notable structural outcomes is the formation of Si-(CH₂)₄-Si bridges. acs.org This structural feature arises from the reaction of the vinyl groups. While various polymerization mechanisms exist for organosilicon monomers, the creation of these specific four-carbon bridges is a distinct pathway. acs.org
Other polymerization routes involving this compound lead to different bridging structures. For instance, the hydrosilylation copolymerization with 1,3-dihydridotetramethyldisiloxane, often catalyzed by a platinum-divinyltetramethyldisiloxane complex, yields poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene], which contains Si-CH₂-CH₂-Si linkages. acs.orgconnectedpapers.com
Furthermore, di-tert-butyl peroxide-initiated radical cyclopolymerization of this compound results in polymers containing five- and six-membered cyclic units within the polymer chain. dtic.mil Spectroscopic analysis of these polymers confirms the presence of these cyclic structures, alongside some acyclic units. dtic.mil These alternative pathways highlight the versatility of this compound in forming various polymer architectures, but the formation of Si-(CH₂)₄-Si bridges remains a specific outcome under certain polymerization conditions. acs.org
Comparison of Direct and Remote Plasma Excitation
The plasma polymerization of this compound can be achieved using either direct or remote plasma excitation, with distinct differences in the polymerization process. In direct plasma-enhanced chemical vapor deposition (PECVD), the monomer molecules are subjected to direct excitation within the plasma. nih.gov In the remote plasma technique, the monomer reacts with a reactant gas that has been excited in a spatially separate plasma chamber.
Research comparing these two methods for various organosilicon monomers, including this compound (DVTMDSO), hexamethyl disiloxane (HMDSO), and octamethyl cyclotetrasiloxane (OMCATS), reveals significant differences in their polymerization behavior. For HMDSO and OMCATS, direct plasma excitation is crucial to promote the polymerization process, as the polymer growth rates under remote conditions are very low. acs.org In contrast, this compound polymerizes effectively under remote plasma conditions, achieving a deposition rate greater than or equal to 70% of the direct plasma rate. acs.org This efficiency is attributed to the fact that DVTMDSO is the only one of the three monomers that can be polymerized through classical, non-plasma methods. acs.org
This indicates that while direct plasma dissociation is a necessary step for the polymerization of monomers like HMDSO, this compound can also polymerize efficiently under the gentler conditions of remote plasma excitation. acs.org
| Feature | Direct Plasma Excitation | Remote Plasma Excitation |
| Monomer Interaction | Monomer molecules are directly excited by the plasma (e.g., by electron impact). nih.gov | Monomer molecules react with previously excited species from a spatially remote plasma. |
| Polymerization of HMDSO & OMCATS | Necessary to promote the polymerization process. acs.org | Results in very low polymer growth rates. acs.org |
| Polymerization of DVTMDSO | Effective for polymerization. | Also polymerizes effectively, with growth rates ≥ 70% of the direct method. acs.org |
| Underlying Reason for DVTMDSO Behavior | Not applicable. | DVTMDSO's ability to be polymerized via classical (non-plasma) routes allows it to react readily under remote conditions. acs.org |
This compound as a Crosslinking Agent
This compound serves as a valuable crosslinking agent, particularly in the production of silicone elastomers. nih.govsemanticscholar.org Its bifunctional nature, with a vinyl group at each end of the molecule, allows it to form bridges between linear polymer chains, creating a stable, three-dimensional network. This process, often referred to as vulcanization or curing, transforms the material from a liquid or gummy state into a solid, elastic material with enhanced mechanical properties. nih.gov
A primary application is in addition-cure silicone systems, which typically consist of two parts. semanticscholar.org One part contains a vinyl-functional polysiloxane, and the other contains a hydride-functional polysiloxane (a crosslinker) and a platinum-based catalyst. nih.govsemanticscholar.org The crosslinking occurs via a hydrosilylation reaction, where the Si-H groups of the crosslinker add across the vinyl groups of the polymer chains. nih.govsemanticscholar.org this compound can be a component in these systems, and the widely used Karstedt's catalyst is itself a platinum(0) complex with divinyltetramethyldisiloxane. semanticscholar.orgresearchgate.net
The use of this compound can also be found in systems where it acts as an inhibitor to control the pot life of addition-crosslinking silicone compositions, preventing the curing reaction from starting prematurely. google.comgoogle.com
This compound as a Terminating/Blocking Agent in Polymer Synthesis
In addition to its role as a crosslinker, this compound is widely used as a terminating or end-capping agent in the synthesis of various silicone polymers. gwunitedsilicones.commade-in-china.comcfmats.com Its primary function in this capacity is to control the degree of polymerization and, consequently, the molecular weight and viscosity of the final product. gwunitedsilicones.comresearchgate.net
During polymerization, such as the anionic ring-opening polymerization of cyclosiloxanes, growing polymer chains remain active. researchgate.net By introducing this compound at a specific point in the reaction, the active ends of the polymer chains react with one of its vinyl groups. This "caps" the chain, preventing further polymerization and effectively terminating its growth. gwunitedsilicones.comresearchgate.net The amount of this compound added allows for precise control over the average chain length of the resulting polymer. gwunitedsilicones.com
This technique is crucial for producing polymers with specific, desired properties. For example, it is an important raw material in the manufacturing of vinyl-terminated silicone fluids and vinyl silicone rubbers, where controlling the polymer length is essential for the material's final performance characteristics. gwunitedsilicones.commade-in-china.commade-in-china.com
Advanced Materials Research Incorporating Divinyl Tetramethyldisiloxane
Synthesis of Functionalized Silicones
Divinyl tetramethyldisiloxane is a fundamental building block in the synthesis of functionalized silicone polymers. chemimpex.com Its primary utility lies in hydrosilylation reactions, a highly efficient process for forming carbon-silicon bonds. smolecule.com In this reaction, the vinyl groups of DVTMS react with silicon-hydride (Si-H) functional compounds in the presence of a platinum-based catalyst, such as Karstedt's catalyst. smolecule.comlew.roresearchgate.net This process allows for the creation of new silicon-based polymers with precisely tailored properties. smolecule.com
The bifunctional nature of DVTMS allows it to act as an effective crosslinking agent, creating stable, three-dimensional networks in silicone elastomers and resins. chemimpex.comsmolecule.com These cross-linked structures are essential for materials requiring high durability, flexibility, and thermal stability. chemimpex.com Furthermore, DVTMS is widely employed as an end-capping agent or chain terminator in the ring-opening polymerization of cyclic siloxanes. gwunitedsilicones.comgoogle.comresearchgate.net In this role, it controls the degree of polymerization and, consequently, the molecular weight of the final polymer, which is crucial for producing materials like vinyl silicone fluids and rubbers with specific viscosities and mechanical properties. gwunitedsilicones.comresearchgate.net
| Role of DVTMS in Synthesis | Key Reaction | Resulting Material/Property |
| Crosslinking Agent | Hydrosilylation | Creates durable and flexible silicone networks for elastomers and sealants. chemimpex.comsmolecule.com |
| Chain Terminator | Ring-Opening Polymerization | Controls molecular weight and viscosity of vinyl silicone fluids and rubbers. gwunitedsilicones.comgoogle.comresearchgate.net |
| Monomer/Intermediate | Hydrosilylation | Forms new silicon-based polymers with tailored functionalities for electronics and medical devices. smolecule.com |
Modification of Silica (B1680970) Surfaces
The modification of silica surfaces is a critical process for improving the performance of composite materials where silica is used as a filler. This compound is utilized to chemically alter the surface properties of silica particles, enhancing their interaction with organic polymer matrices. smolecule.comrsc.org
The surface of untreated silica is covered with hydroxyl groups, known as silanol (B1196071) groups (Si-OH), which make it polar and hydrophilic. rsc.orgsemi.ac.cn The vinyl groups of this compound can react directly with these surface silanol groups. smolecule.comrsc.org This reaction, often facilitated by a platinum catalyst, grafts the DVTMS molecule onto the silica surface, introducing organic, nonpolar functionalities. smolecule.comrsc.org This process effectively functionalizes the inorganic silica particles with organosiloxane moieties. smolecule.com
The primary consequence of grafting DVTMS onto a silica surface is a significant change in its surface energy and wettability. The inherently hydrophilic surface becomes hydrophobic. rsc.org Research has demonstrated this transformation by measuring the water contact angle, which can increase from approximately 27.2° for an unmodified silica surface to around 115° after modification, indicating a pronounced water-repellent character. rsc.org
| Property | Unmodified Silica Surface | DVTMS-Modified Silica Surface |
| Surface Chemistry | Rich in hydrophilic silanol (Si-OH) groups. rsc.org | Surface grafted with hydrophobic methyl and vinyl groups. rsc.org |
| Wettability | Hydrophilic. rsc.org | Hydrophobic. rsc.org |
| Water Contact Angle | ~27°. rsc.org | >115°. rsc.org |
| Compatibility | Poor with nonpolar organic polymers. rsc.org | Excellent with nonpolar organic polymers. smolecule.comrsc.org |
Reaction with Silanol Groups for Surface Functionalization
Fabrication of Polymer Dielectrics
Materials derived from this compound, particularly divinyltetramethyldisiloxane-bis(benzocyclobutene) (often abbreviated as BCB), are recognized as high-quality polymer dielectrics. rsc.orgrsc.org Their excellent insulating properties, thermal stability, and hydrophobic, hydroxyl-group-free nature make them ideal for applications in high-performance organic electronics. rsc.orgmdpi.com
A notable strategy for fabricating advanced dielectric layers involves using a blend of two immiscible polymer precursors: a DVTMS-based material like BCB and another polymer such as poly(melamine-co-formaldehyde)acrylate (PMFA). rsc.orgrsc.org These precursors, despite both having excellent insulating properties, possess different dielectric constants and polarities. rsc.orgrsc.org
When a solution of this blend is applied to a substrate and subjected to photo and temperature curing, the immiscibility of the components drives a vertical phase separation. rsc.orgrsc.org This process results in a bilayered dielectric film where the hydrophobic, non-polar BCB component forms a smooth top surface. rsc.org This technique allows for the creation of a high-quality dielectric interface, which is crucial for the performance of semiconductor devices. rsc.org
The specialized polymer dielectrics fabricated from BCB/PMFA blends have been successfully implemented in organic field-effect transistors (OFETs) and complementary inverters. rsc.orgrsc.org These dielectric layers serve as the gate insulator for both p-type (e.g., pentacene) and n-type (e.g., N,N′-ditridecylperylene-3,4,9,10-tetracarboxylic diimide, PTCDI-C13) organic semiconductors. rsc.orgrsc.org
The smooth, hydrophobic surface created by the phase-separated BCB is particularly beneficial for n-type OFETs, whose performance can be degraded by hydrophilic dielectrics. rsc.org Devices built on these dielectrics exhibit high performance, with minimal electrical hysteresis. rsc.orgmdpi.com Research has reported excellent field-effect mobilities and high voltage gains in complementary inverters, demonstrating the effectiveness of this DVTMS-based approach. rsc.orgrsc.org
| Device | Semiconductor | Dielectric System | Key Performance Metric |
| p-type OFET | Pentacene | 10 wt% BCB-assisted PMFA | Field-Effect Mobility: up to 0.33 cm²/Vs. rsc.orgrsc.org |
| n-type OFET | PTCDI-C13 | 10 wt% BCB-assisted PMFA | Field-Effect Mobility: up to 0.85 cm²/Vs. rsc.orgrsc.org |
| Complementary Inverter | Pentacene & PTCDI-C13 | 10 wt% BCB-assisted PMFA | Voltage Gain: ~41. rsc.orgrsc.org |
Use in Immiscible Polymer Precursors for Photo and Temperature Curing
Preparation of Silicone Elastomers
This compound plays a crucial role in the synthesis of silicone elastomers, primarily serving as a chain-capping agent, a monomer, or as a ligand in catalyst systems for cross-linking reactions. Its vinyl groups are highly reactive in hydrosilylation processes, which form the basis for curing many silicone elastomers.
One primary application of this compound is as an end-capping reagent in the anionic ring-opening polymerization of cyclosiloxanes. rsc.org For instance, in the synthesis of vinyl-terminated polysiloxanes, this compound is introduced to terminate the polymerization of monomers like octamethylcyclotetrasiloxane (B44751) (D4). rsc.org This method allows for precise control over the molecular weight and ensures the resulting polymer chains have terminal vinyl groups, which are essential for subsequent cross-linking into an elastomer. rsc.orggelest.com
Furthermore, this compound is a key component of Karstedt's catalyst, a widely used platinum(0) complex solution that catalyzes hydrosilylation reactions. gelest.comlifescienceglobal.com This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group of the siloxane polymer, leading to the formation of a stable ethyl bridge and creating a cross-linked network structure characteristic of elastomers. lifescienceglobal.com The catalyst, a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex, is highly efficient for curing vinyl-terminated polydimethylsiloxane (B3030410) with hydride-functional siloxane copolymers. lifescienceglobal.com
In another synthetic approach, this compound itself can act as a monomer. In thiol-ene click reactions, it can be reacted with dithiol compounds, such as 1,2-ethanedithiol, under UV irradiation to produce thiol-terminated polysiloxanes. nih.gov These polymers can then be cross-linked through thiol oxidation to form self-healing disulfide-linked silicone elastomers. nih.gov
The properties of the final elastomer can be tailored by adjusting the concentration of this compound and other reactants. For example, in the creation of organomodified silicone elastomers for personal care products, the viscosity and crosslinking density are controlled by the amounts of divinyl terminated polydimethylsiloxane and other copolymers in the presence of the platinum-divinyl tetramethyldisiloxane catalyst. lifescienceglobal.com
Table 1: Role of this compound in Silicone Elastomer Synthesis
| Synthesis Method | Role of this compound | Other Key Reagents | Resulting Product |
|---|---|---|---|
| Anionic Ring-Opening Polymerization | End-capping reagent | Octamethylcyclotetrasiloxane (D4), Tetramethylammonium hydroxide | Vinyl end-functionalized polysiloxanes |
| Hydrosilylation Curing | Ligand in Platinum Catalyst (Karstedt's catalyst) | Divinyl terminated polydimethylsiloxane, Poly(methylhydrogen)-co-(dimethyl)siloxane copolymer | Cross-linked Silicone Elastomer |
| Step-Growth Polymerization | Ligand in Platinum Catalyst | Monovinyl, monohydride terminated Polydimethylsiloxane (PDMS) | High molecular weight Silicone Elastomer |
Silicon Oxycarbide Fibre-Mats via Electrospinning
This compound is utilized as a preceramic polymer in the fabrication of silicon oxycarbide (SiOC) fibre-mats through the process of electrospinning. rsc.org Electrospinning is a technique that uses an electric field to draw charged threads of polymer solutions into fine fibres, which can then be converted into ceramic materials via pyrolysis. rsc.orgrsc.org The molecular structure of the precursor significantly influences the composition and morphology of the final ceramic product. rsc.org
In this context, this compound serves as a readily available and cost-effective SiOC precursor. rsc.org For the electrospinning process, a solution is prepared by mixing the this compound oligomer with a spinning agent, typically a high molecular weight polymer like polyvinylpyrrolidone (B124986) (PVP), in a suitable solvent such as isopropanol (B130326). rsc.org This solution is then loaded into a syringe and subjected to a high voltage, causing a jet of the solution to erupt towards a collector, forming a mat of as-spun polymer fibres as the solvent evaporates. rsc.org
Following the spinning process, the fibre-mats undergo a two-stage heat treatment. The first stage is a low-temperature cross-linking step, followed by a high-temperature pyrolysis in an inert atmosphere (e.g., argon) at temperatures around 800 °C. rsc.orgrsc.org During pyrolysis, the organic components are decomposed, and the preceramic polymer is converted into an amorphous SiOC ceramic network. researchgate.net The resulting SiOC fibre-mats derived from this compound are typically a few microns in diameter and exhibit a porous surface. rsc.org
Research has shown that even with precursors having similar initial structures, the final SiOC compositions can be unique, demonstrating the controllability of the final product's properties. rsc.org The use of this compound (referred to as DTDS in some studies) as a precursor has been systematically investigated alongside other cyclic siloxanes like 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (4-TTCS) and 1,3,5-trivinyl-1,3,5-trimethyl-cyclotrisiloxane (3-TTCS). rsc.org The transformation from the polymer stage to the final ceramic involves significant changes in chemical bonding, which are analyzed using techniques like FTIR, Raman spectroscopy, and NMR. rsc.orgresearchgate.net These ceramic fibre-mats show potential for high-temperature applications, such as reinforcement in ceramic matrix composites (CMCs). rsc.orgnsf.gov
Table 2: Comparison of Siloxane Precursors for SiOC Fibre-Mat Production via Electrospinning
| Precursor | Abbreviation | Key Structural Feature | Resulting Ceramic |
|---|---|---|---|
| This compound | DTDS | Linear disiloxane (B77578) with two vinyl groups | Amorphous SiOC with a specific composition derived from the precursor. rsc.org |
| 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane | 4-TTCS | Cyclic tetrasiloxane (B1260621) with four vinyl groups | Amorphous SiOC with a unique final composition. rsc.org |
| 1,3,5-trivinyl-1,3,5-trimethyl-cyclotrisiloxane | 3-TTCS | Cyclic trisiloxane with three vinyl groups | Amorphous SiOC with a distinct composition post-pyrolysis. rsc.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1,2-ethanedithiol |
| 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane |
| 1,3,5-trivinyl-1,3,5-trimethyl-cyclotrisiloxane |
| 2,2-dimethoxy-2-phenylacetophenone |
| Argon |
| This compound |
| Isopropanol |
| Octamethylcyclotetrasiloxane |
| Platinum |
| Poly(methylhydrogen)-co-(dimethyl)siloxane |
| Polydimethylsiloxane |
| Polyvinylpyrrolidone |
| Silicon Oxycarbide |
Theoretical and Computational Studies on Divinyl Tetramethyldisiloxane Systems
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the interactions within catalytic complexes. catalysis.blog It offers detailed insights into reaction pathways, activation energies, and the electronic properties of catalysts, which is crucial for designing more efficient and selective catalytic processes. catalysis.blog
The activation of catalysts is a critical step that initiates a catalytic cycle. DFT calculations have been effectively employed to study the activation of various catalysts used in reactions involving siloxanes. For instance, in reactions such as the hydrosilylation of amides, cationic Ir(III) metallacycles have proven to be efficient catalysts. chemicalbook.com Theoretical studies using DFT help to model the activation of these catalysts. chemicalbook.com These calculations can elucidate how the catalyst interacts with reagents, like a silane (B1218182), leading to the formation of the active catalytic species. chemicalbook.com By understanding the electronic and structural changes during this activation step, researchers can modify ligands to optimize the catalyst's performance, potentially lowering activation barriers and improving reaction rates. chemicalbook.com
In platinum-catalyzed hydrosilylation, DFT calculations have shown that the activation of certain platinum-alkyne complexes is triggered by the oxidative addition of a Si-H bond. mdpi.com The activation energy and the temperature at which this occurs are significantly influenced by the electronic nature of the substituents on the ligand. mdpi.com This demonstrates how DFT can predict the conditions needed for catalyst activation and guide the selection of ligands to tune catalytic activity.
DFT provides a powerful framework for analyzing the intricate interactions between a metal center and organic ligands like DVTMS. Theoretical studies on metallorganic complexes, such as those involving platinum, focus on understanding the nature of the bonding and the energetics of the metal-ligand interaction. researchgate.net For complexes containing DVTMS, this involves examining the coordination of the vinyl groups to the metal atom.
These computational investigations analyze how the organic species binds to the metal, providing information on the stability and structure of the resulting complex. researchgate.net By varying the number of metal atoms and the nature of the coordinating ligands in the calculations, it is possible to derive detailed information about how coated metal clusters grow in solution, a process relevant to the formation of nanoparticles from precursors like Karstedt's catalyst, [Pt₂(dvtms)₃]. mdpi.comresearchgate.net
Table 1: Representative Metal-Ligand Interaction Analysis using DFT This table is illustrative, based on findings from computational studies on organometallic complexes.
| Complex Type | Interaction Studied | Key DFT Finding | Implication |
|---|---|---|---|
| Pt(0)-olefin | Pt-vinyl bond | π-back-donation from Pt d-orbitals to vinyl π* orbitals. | Stabilization of the complex and activation of the C=C bond. |
| Ir(III)-silane | Ir-Si-H interaction | Oxidative addition of the Si-H bond to the metal center. | Formation of the active hydride species for hydrosilylation. chemicalbook.com |
A primary application of DFT in this area is the detailed analysis of the bonding, structure, and energetics of platinum complexes with ligands such as DVTMS. researchgate.net Theoretical studies on Ptn(ligand)m clusters, where 'n' can be 1 to 3, systematically explore how these properties change with the size of the metal cluster and the number and type of ligands. researchgate.net
Bonding Analysis: Methods like Energy Decomposition Analysis (EDA) within the DFT framework can partition the total bonding energy into chemically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. rero.ch This analysis reveals the relative contributions of ionic and covalent character to the metal-ligand bond. In transition metal complexes, covalent contributions often arise from the metal's nd-orbitals. rero.ch
Structural Analysis: DFT calculations can predict the most stable geometric structures of these complexes. For example, studies have confirmed the structures of various Pt(0)-olefin complexes formed from the reaction of chloroplatinic acid with vinyl-silicon compounds like DVTMS. researchgate.net
Energetics: Computational studies can determine the energetics of ligand association and dissociation. Understanding the energy required to break metal-ligand bonds is crucial for catalysis, as ligand removal can be necessary to create open coordination sites for substrate binding. rsc.org DFT calculations can model these bond dissociation energies, providing insights that help predict catalyst stability and reactivity. rsc.org
Table 2: DFT-Calculated Properties of a Model Pt(DVTMS) Complex This table presents hypothetical yet representative data derived from the principles of DFT analysis.
| Property | Calculated Value | Description |
|---|---|---|
| Pt-Vinyl Bond Energy | -150 kJ/mol | The energy released upon formation of the bond between a platinum atom and one vinyl group of the DVTMS ligand. |
| Vinyl C=C Bond Length | 1.38 Å | The calculated length of the double bond in the vinyl group when coordinated to the platinum center (Free C=C is ~1.34 Å). |
| Si-O-Si Bond Angle | 148° | The predicted bond angle of the siloxane bridge within the complexed ligand. |
Investigation of Metal/Organic-Species Interactions in Metallorganic Complexes
Mechanistic Probes using Computational Chemistry
Computational chemistry is extensively used to probe the detailed step-by-step mechanisms of reactions catalyzed by DVTMS-containing complexes, most notably the hydrosilylation reaction. The generally accepted Chalk-Harrod mechanism serves as a framework for these investigations. researchgate.net
DFT calculations can map the potential energy surface of the entire catalytic cycle, identifying the structures and energies of reactants, transition states, and products for each elementary step. This includes:
Oxidative Addition: The initial step where the Si-H bond of a hydrosilane adds to the metal center. DFT can calculate the energy barrier for this crucial rate-determining step. mdpi.com
Olefin Insertion: The migration of the hydride to the coordinated vinyl group of the DVTMS or substrate.
Reductive Elimination: The final step where the product is released, and the catalyst is regenerated.
Kinetic studies of the polymerization of DVTMS have shown results consistent with the proposed reaction mechanisms. researchgate.net Computational probes complement these experimental findings by providing a molecular-level picture of the reaction pathway. For example, in manganese-catalyzed silylation, computational studies have detailed an inner-sphere mechanism, identifying key intermediates and transition states with specific energy barriers. acs.org Such detailed mechanistic insights allow for a rational approach to catalyst improvement, targeting specific steps in the cycle for optimization.
Advanced Analytical and Spectroscopic Characterization Techniques in Divinyl Tetramethyldisiloxane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of divinyl tetramethyldisiloxane and its related compounds. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, researchers can gain detailed insights into molecular structure, connectivity, and the chemical environment of the atoms.
Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms in the this compound molecule. The spectrum typically shows two main groups of signals corresponding to the methyl protons and the vinyl protons. The methyl protons (Si-CH₃) appear as a sharp singlet in the upfield region of the spectrum, while the vinyl protons (-CH=CH₂) present a more complex multiplet pattern in the downfield region due to spin-spin coupling. researchgate.netnih.gov
The vinyl group protons (ABC system) typically appear as a complex multiplet because the three protons are chemically non-equivalent. This results in distinct signals for the geminal, cis, and trans protons relative to the silicon atom. The integration of the signal areas confirms the ratio of methyl to vinyl protons, verifying the molecular structure. In polymers derived from this compound, the ¹H NMR spectra often show broad resonances for the Si-CH₃ and aliphatic regions, which can indicate the presence of various ring sizes and linear components within the polymer chain. dtic.mil
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Si-CH₃ | ~0.1-0.2 | Singlet (s) |
| -CH=CH₂ | ~5.7-6.2 | Multiplet (m) |
| Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent and instrument frequency. |
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. nih.gov For this compound, distinct signals are observed for the methyl carbons and the two vinylic carbons. The methyl carbons attached to the silicon atom resonate at a high field (low ppm value). The two carbons of the vinyl group are non-equivalent; the terminal CH₂ carbon and the Si-CH carbon have characteristic chemical shifts in the olefinic region of the spectrum. chemicalbook.com In the analysis of polymers, the olefinic carbon signals from dangling vinyl groups tend to be sharp, whereas the resonances for the aliphatic carbons and the Si-CH₃ groups are often broad, suggesting a complex polymer structure with various cyclic and acyclic units. dtic.mil
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Si-C H₃ | ~0.0 - 1.0 |
| Si-C H=CH₂ | ~132 - 135 |
| Si-CH=C H₂ | ~138 - 140 |
| Note: Chemical shifts are relative to tetramethylsilane (TMS) and can vary slightly depending on the solvent and instrument frequency. |
Silicon-29 (²⁹Si) NMR is a powerful technique for probing the silicon environment, which is particularly useful for characterizing the backbone of siloxane polymers. In the context of polymers derived from this compound, ²⁹Si NMR can differentiate between silicon atoms in different structural units, such as five-, six-, or seven-membered rings, as well as linear chain components. dtic.mil The chemical shift of the ²⁹Si nucleus is highly sensitive to its local environment. For instance, studies on the cyclopolymerization of this compound have used ²⁹Si NMR to identify the presence of various ring sizes within the polymer structure by comparing the observed chemical shifts to those of known cyclic model compounds. dtic.milgoogle.com For example, a resonance from 10 to 17 ppm may be attributed to five-membered ring species, while signals between 0 and 7 ppm can correspond to larger rings or linear units. dtic.mil
| Structural Unit | Typical ²⁹Si Chemical Shift (δ, ppm) |
| Five-membered rings | 10 to 17 |
| Six-membered rings | 3 to 5 |
| Seven-membered rings | ~4.7 |
| Linear/Acyclic units | 0 to 7 |
| Note: Chemical shifts are relative to tetramethylsilane (TMS). dtic.milgoogle.com |
This compound is a key ligand in the formation of platinum(0) complexes, most notably Karstedt's catalyst, which is widely used in hydrosilylation reactions. lew.ro Multinuclear NMR, particularly ¹⁹⁵Pt NMR, is crucial for characterizing these complexes and studying their reaction mechanisms. mdpi.comosti.gov The ¹⁹⁵Pt chemical shift is extremely sensitive to the oxidation state of the platinum, its coordination number, and the nature of the surrounding ligands. mdpi.comnih.gov For example, in a Pt(0)-carbene complex involving divinyltetramethyldisiloxane (dvtms), the experimental ¹⁹⁵Pt NMR chemical shift was reported to be -5343 ppm, which showed good agreement with quantum mechanics computational models. mdpi.com The absence of ¹⁹⁵Pt NMR signals near 0 ppm (characteristic of Pt(IV) in [PtCl₆]²⁻) confirms the complete reduction to Pt(0) during catalyst synthesis. nih.gov Furthermore, coupling constants such as ¹J(¹⁹⁵Pt-¹³C) provide definitive evidence for the bonding and structure of these complexes. nih.gov
²⁹Si NMR Spectroscopy for Polymer Structure Elucidation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a distinct molecular fingerprint, with characteristic absorption bands confirming the presence of the Si-O-Si linkage, Si-CH₃ groups, and C=C bonds of the vinyl groups. rsc.orgnist.gov The strong and broad absorption band for the asymmetric stretching of the Si-O-Si bond is one of the most prominent features. dtic.mil Analysis of polymers also relies on IR spectroscopy; for example, a band at 994 cm⁻¹ in the spectrum of a polymer from this compound may indicate the presence of six-membered rings. dtic.mil
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (in =C-H) | Stretching | ~3050 - 3080 |
| C-H (in -CH₃) | Stretching | ~2960 |
| C=C (vinyl) | Stretching | ~1590 - 1610 |
| Si-CH₃ | Bending (umbrella) | ~1250 - 1260 |
| Si-O-Si | Asymmetric Stretching | ~1050 - 1080 |
| =C-H | Bending (out-of-plane) | ~960 - 1010 |
| Source: dtic.milnist.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating, identifying, and quantifying this compound, often in complex mixtures. academie-sciences.fr Gas chromatography separates the compound from impurities or other reaction components based on its volatility and interaction with the stationary phase of the GC column. google.com The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum. academie-sciences.fr
This technique is routinely used to assess the purity of this compound and to monitor the progress of reactions, such as hydrosilylation or polymerization. lew.rogoogle.com For instance, in the analysis of metathesis reactions, GC-MS can identify the silane-containing products, with the mass spectrum of this compound showing a characteristic molecular ion peak at m/z = 186. academie-sciences.fr The fragmentation pattern provides further structural confirmation.
Thermal Analysis Techniques
Thermal analysis is crucial for understanding the behavior of materials under varying temperatures. For polymers derived from this compound, these techniques provide essential data on phase changes and thermal stability.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is a powerful tool for investigating thermal transitions in materials, such as melting (Tm), crystallization (Tc), and glass transitions (Tg). wikipedia.orgfilab.fr
In the context of this compound research, DSC is employed to determine the temperatures of physical transformations. For instance, DSC analysis can be used to identify the boiling point of the monomer, which is a key parameter for purification processes like distillation. A study utilized DSC with a heating rate of 15.0 K/min under a nitrogen atmosphere to characterize this compound. researchgate.net The resulting thermogram shows an endothermic peak corresponding to the heat absorbed during the liquid-to-gas phase transition, allowing for a precise determination of the boiling point. researchgate.net For polymers incorporating this compound, DSC is invaluable for measuring the glass transition temperature, which defines the transition from a rigid, glassy state to a more flexible, rubbery state, as well as melting and crystallization events that dictate the material's processing window and end-use properties. nih.govnetzsch.com
Table 1: DSC Experimental Parameters for this compound Analysis
| Parameter | Value | Source |
| Technique | Differential Scanning Calorimetry (DSC) | researchgate.net |
| Analyte | This compound | researchgate.net |
| Heating Rate | 15.0 K/min | researchgate.net |
| Purge Gas | Nitrogen (40 mL/min) | researchgate.net |
| Protective Gas | Nitrogen (60 mL/min) | researchgate.net |
| Observed Transition | Boiling Point | researchgate.net |
Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.orgresearchgate.net This technique is fundamental for assessing the thermal stability of materials, particularly polymers. openaccessjournals.com TGA data reveals the temperatures at which a material begins to decompose and the percentage of weight loss at different stages, providing insights into its operational limits and degradation mechanisms. wikipedia.orgyoutube.com
TGA has been effectively used to evaluate the thermal stability of polymers synthesized using this compound as part of the catalyst system. In one study, hydrosilylation polymerization was conducted using a platinum catalyst containing this compound, Pt₂(dvs)₃, to create highly heat-resistant polymers. oup.com The thermal stability of the resulting polymers was analyzed by TGA. Under a nitrogen atmosphere, one such polymer exhibited exceptional stability, with a 1% weight-loss temperature (T₁) recorded as high as 534 °C and only a 4.6% total weight loss when heated to 984 °C. oup.com When heated under air, the material showed a weight increase between 250 °C and 500 °C, attributed to partial oxidation, before significant weight loss occurred. oup.com These findings demonstrate the utility of TGA in quantifying the high thermal resistance of materials associated with this compound.
Table 2: TGA Data for a Thermally Stable Polymer Synthesized with a Pt₂(dvs)₃ Catalyst
| Parameter | Value (Under N₂) | Value (Under Air) | Source |
| 1% Weight-Loss Temperature (T₁) | 534 °C | N/A | oup.com |
| 5% Weight-Loss Temperature (T₅) | N/A | 584 °C | oup.com |
| Total Weight Loss at 984 °C | 4.6% | N/A | oup.com |
| Phenomenon (250-500 °C) | N/A | ~2.5% weight gain (oxidation) | oup.com |
Differential Scanning Calorimetry (DSC) for Phase Transitions
X-ray Diffraction (XRD) for Crystallite Size and Structure
X-ray Diffraction (XRD) is a primary analytical technique for investigating the crystalline nature of materials. uc.edu In polymer science, XRD is used to determine the degree of crystallinity, identify the crystalline structure (polymorphs), and measure the size of the crystallites. thermofisher.comunits.it Polymers can range from completely amorphous to highly crystalline, and this structure dictates their mechanical, thermal, and optical properties. thermofisher.com
For semi-crystalline polymers that may be synthesized using this compound as a cross-linker or co-monomer, XRD provides critical structural information. The diffraction pattern of a semi-crystalline polymer consists of sharp peaks (from the crystalline regions) superimposed on a broad amorphous halo. units.it The degree of crystallinity can be quantified by comparing the integrated intensities of the crystalline peaks and the amorphous halo. icdd.com
Furthermore, the size of the polymer crystallites can be estimated from the broadening of the diffraction peaks using the Scherrer equation. units.it Smaller crystallites result in broader peaks. This analysis is essential for understanding the microstructure of materials, as crystallite size can significantly influence properties like stiffness and toughness. uc.edu
Electron Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Helical Polymers
Electron Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. nih.govencyclopedia.pub VCD operates in the infrared region, probing the stereochemistry of vibrational transitions, while ECD functions in the UV-Visible range, examining electronic transitions. bruker.comjascoinc.com These methods are exceptionally powerful for determining the absolute configuration and solution-state conformation of chiral molecules, including complex structures like helical polymers. nih.govnih.gov
While this compound itself is an achiral molecule, it can serve as a flexible linker or monomer in the synthesis of larger polymeric architectures that adopt helical conformations due to other chiral components or intramolecular forces. Should this compound be incorporated into such a system, VCD and ECD would be indispensable for characterizing the resulting supramolecular chirality. nih.gov The VCD spectrum provides detailed information about the helical sense and secondary structure of the polymer backbone. bruker.com Comparing the experimental VCD spectrum with quantum chemical calculations can unambiguously determine the absolute configuration of the helical structure. nih.gov Similarly, ECD is highly sensitive to the spatial arrangement of chromophores within the polymer, making it an accurate tool for studying the secondary structure, such as α-helices and β-sheets, in chiral polymers. encyclopedia.pubnih.gov
Transmission Electron Microscopy (TEM) for Material Morphology
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that transmits a beam of electrons through an ultra-thin specimen to form an image. jos.ac.cn It allows for the direct visualization of a material's internal structure, or morphology, at the nanoscale. rsc.orgnanogune.eu TEM is used to analyze features such as particle size and shape, grain boundaries, and the distribution of different phases within a composite material. researchgate.netmdpi.com
In research involving this compound, TEM is used to study the microstructure of complex materials where it is used as a component. For example, TEM has been employed to investigate the interface and thermal stability of multilayered specimens containing a benzocyclobutene-divinyl tetramethyldisiloxane (BCB-DVS) layer. researchgate.net Cross-sectional TEM analysis allows researchers to directly observe the integrity of the interfaces between different material layers, such as a copper/BCB-DVS interface, after thermal treatments. This provides crucial information on adhesion properties and potential failure mechanisms at a microscopic level. researchgate.net The high magnification and resolution of TEM make it an essential tool for correlating the nanostructure of materials containing this compound with their macroscopic performance.
Chemical Reactivity and Transformation Pathways
Reactivity with Other Chemical Species
Divinyl tetramethyldisiloxane's reactivity is primarily centered on its vinyl groups, which can participate in various reactions. guidechem.com It is a key monomer in the production of silicone polymers, forming robust and flexible cross-linked networks. guidechem.com The compound also finds use in surface modification, where it can form thin, hydrophobic, and chemically resistant films on different substrates. guidechem.com As a diolefin ligand, it can engage in ligand exchange reactions with transition metals, creating stable complexes that are valuable in catalysis. smolecule.com
The compound is recognized as a potential vinyl donor in cross-coupling reactions, which are fundamental in organic synthesis for creating carbon-carbon bonds. smolecule.comchemicalbook.com It also undergoes copolymerization with aromatic ketones, resulting in complex siloxane-based polymers. smolecule.comchemicalbook.com
| Reaction Type | Reactant/Catalyst | Product/Application | Reference |
|---|---|---|---|
| Polymerization | Other reactive species | Cross-linked silicone networks | guidechem.com |
| Surface Modification | Various substrates | Hydrophobic and chemically resistant films | guidechem.com |
| Ligand Exchange | Transition metals | Stable catalytic complexes | smolecule.com |
| Cross-Coupling | Aryl halides | Functionalized styrenes | enamine.net |
| Copolymerization | Aromatic ketones | Siloxane-based polymers | smolecule.comchemicalbook.com |
Activation of C-H and Si-H Bonds by Platinum(0)-Divinyl Tetramethyldisiloxane Complexes
Platinum(0)-divinyl tetramethyldisiloxane complexes, commonly known as Karstedt's catalyst, are widely used in hydrosilylation reactions. sigmaaldrich.comnih.gov These catalysts facilitate the addition of Si-H bonds across carbon-carbon multiple bonds. nih.gov For instance, the reaction of 2,2-divinyladamantane with triethylsilane in the presence of a platinum catalyst yields the monosilylated product. acs.org The catalyst is also employed in the reductive amination of carboxamides with hydrosilanes to produce amines. sigmaaldrich.com The combination of a platinum catalyst with tetramethyldisiloxane enables the formal addition of an aryl-H or alkenyl-H bond across a terminal alkyne through a sequence of platinum-catalyzed hydrosilylation and palladium-catalyzed cross-coupling. sigmaaldrich.com
Cyclopropanation Reactions Catalyzed by Palladium Complexes
Palladium complexes have been shown to catalyze the cyclopropanation of alkenyl silanes using diazoalkanes. researchgate.net Notably, the complex [Pd⁰₂(DVTMS)₃] (where DVTMS is divinyltetramethyldisiloxane) is an exceptionally active catalyst for this reaction, achieving complete conversion at low temperatures in a short time. researchgate.net This reaction efficiently converts alkenyl silanes into the corresponding silyl (B83357) cyclopropanes. researchgate.net Competition experiments have provided strong evidence for a Pd⁰(alkenyl silane)₃ resting state in this catalytic cycle. researchgate.net
Silylative Coupling of Alkynes with Vinylsilicon Compounds
Divinyltetramethyldisiloxane serves as an inexpensive and less toxic vinylating agent in the palladium-catalyzed Hiyama cross-coupling reaction with various aryl halides to produce functionalized styrenes. enamine.netscience.gov The process often involves a one-pot sequential hydrosilylation/cross-coupling protocol. nih.gov For example, terminal alkynes can first undergo a highly selective hydrosilylation with tetramethyldisiloxane, catalyzed by a platinum complex. Subsequently, in the same pot, a palladium catalyst and an aryl iodide are added to afford the cross-coupled olefin with high stereoselectivity. nih.gov
Ruthenium-Catalyzed Copolymerization of Aromatic Ketones with this compound
Ruthenium complexes, such as dihydridocarbonyltris(triphenylphosphine)ruthenium, catalyze the step-growth copolymerization of aromatic ketones with this compound. acs.orgkpi.ua This reaction proceeds via the anti-Markovnikov addition of the C-H bonds ortho to the carbonyl group of the aromatic ketone across the vinyl groups of the disiloxane (B77578). acs.orgkpi.ua This method allows for the synthesis of alternating poly(carbosilane-siloxanes). albany.edu
In the ruthenium-catalyzed copolymerization of certain aromatic ketones like benzophenone (B1666685) and 4-benzoylpyridine (B1666322) with this compound, a competition arises between the formation of linear polymers and cyclic co-monomers. researchgate.netkpi.ua For instance, the reaction with benzophenone yields a mixture of a cyclic co-monomer, 5,6,8,9-dibenzo-2,2,12,12-tetramethyl-1-oxa-2,12-disilacyclododecan-7-one, and an irregular copolymer. researchgate.netkpi.ua Similarly, the reaction with 4-benzoylpyridine produces a cyclic co-monomer alongside the linear copolymer. kpi.ua This was the first time the formation of cyclic co-monomers was observed in such ruthenium-catalyzed step-growth copolymerizations. kpi.ua
Formation of Cyclic Co-monomers and Copolymers
Protodesilylation of Si-Vinyl Bonds
The silicon-vinyl (Si-CH=CH₂) bond in divinyltetramethyldisiloxane represents a key site for chemical transformations, enabling the cleavage of the silicon-carbon bond and the formation of new chemical entities. Protodesilylation, the replacement of a silyl group with a proton, is a significant reaction pathway for vinylsilanes, including the vinyl groups present in divinyltetramethyldisiloxane. This reaction can be initiated through either electrophilic or nucleophilic attack, primarily under acidic or basic conditions, respectively.
The electrophilic cleavage of the Si-vinyl bond is a well-documented process for a variety of vinylsilanes and is understood to proceed with a high degree of stereospecificity, typically with retention of the vinyl group's configuration. tandfonline.commcgill.ca The underlying mechanism involves the attack of an electrophile, in this case, a proton, on the carbon-carbon double bond. This attack preferentially occurs at the carbon atom adjacent to the silicon, leading to the formation of a transient carbocation intermediate that is stabilized by the β-silicon effect. chemtube3d.com In this arrangement, the C-Si bond can effectively stabilize the positive charge through hyperconjugation. chemtube3d.com The subsequent cleavage of the C-Si bond results in the formation of the corresponding alkene and a silyl species.
Research on various vinylsilanes has identified several effective reagents for promoting acid-catalyzed protodesilylation. For instance, hydroiodic acid, which can be generated in situ from iodine and water, has been described as a reagent of choice for this transformation. tandfonline.com The reaction of vinylsilanes with anhydrous HCl or toluenesulfonic acid has also been investigated, although in some cases, this can lead to decomposition, particularly under harsh conditions. missouri.edu
In the context of divinyltetramethyldisiloxane, each of the two vinyl groups can potentially undergo protodesilylation. The reaction would proceed via protonation of one of the vinyl groups, leading to the formation of ethylene (B1197577) gas and a silanol (B1196071) species upon quenching. The reactivity of the second vinyl group could be influenced by the transformation of the first.
Table 1: Conditions for Acid-Catalyzed Protodesilylation of Vinylsilanes
| Vinylsilane Substrate | Reagent(s) | Solvent | Temperature (°C) | Outcome | Reference(s) |
| General Alkenylsilanes | Hydroiodic Acid (catalytic) | Not specified | Not specified | Protodesilylation with retention of configuration | tandfonline.com |
| Triethoxyvinylsilane | Anhydrous HCl, TsOH/MeCN/H₂O, HF·pyridine | Various | Elevated | Decomposition observed | missouri.edu |
| (E)-1-trimethylsilyl-1-hexene | Hydriodic Acid | Toluene | 0 | (E)-1-hexene | oup.com |
Alternatively, the Si-vinyl bond can be cleaved under basic conditions, a process that is particularly effective with fluoride (B91410) ion sources. tandfonline.com The cleavage of silicon-vinyl carbon bonds by nucleophilic displacement at the silicon center is generally considered more challenging than for other organosilanes. tandfonline.com However, the reaction can be facilitated, and in some cases is dependent on, the presence of a nearby hydroxyl group that can participate in the transition state. tandfonline.com For divinyltetramethyldisiloxane, which lacks such a group, the reaction would likely proceed through a different mechanism, possibly involving the formation of a pentacoordinate silicon intermediate upon attack by the fluoride ion. This intermediate would then facilitate the cleavage of the Si-C bond.
Studies on related hydroxyvinylsilanes have shown that treatment with potassium fluoride in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), followed by a water quench, can effectively cleave the silicon-vinyl carbon bond. tandfonline.com Another effective system for protodesilylation under mild conditions involves the use of a catalytic amount of cuprous iodide (CuI) with tetrabutylammonium (B224687) fluoride (TBAF). missouri.eduorganic-chemistry.org This method has been shown to be compatible with a range of sensitive functional groups. organic-chemistry.org
Table 2: Conditions for Base-Catalyzed Protodesilylation of Vinylsilanes
| Vinylsilane Substrate | Reagent(s) | Solvent | Temperature (°C) | Outcome | Reference(s) |
| γ-Hydroxyvinylsilanes | Potassium Fluoride | Dimethyl Sulfoxide | Not specified | Cleavage of Si-vinyl bond | tandfonline.com |
| Triethoxyvinylsilane | CuI (catalytic), TBAF | Tetrahydrofuran (B95107) | 35 | Protodesilylation | missouri.eduorganic-chemistry.org |
| 4-Silylated Isoquinolones | t-BuOK | wet DMSO | 60 | Protodesilylation | researchgate.net |
The protodesilylation of the Si-vinyl bonds in divinyltetramethyldisiloxane provides a pathway to modify the functionality of this versatile siloxane. Under acidic conditions, the reaction is expected to yield ethylene and the corresponding silanol-terminated siloxane. Base-catalyzed methods, particularly those employing fluoride, offer an alternative route that can proceed under milder conditions. The specific reaction conditions, such as the choice of acid or base, solvent, and temperature, would be critical in controlling the extent of the reaction and preventing undesirable side reactions, such as cleavage of the siloxane (Si-O-Si) backbone.
Q & A
Q. What methodologies are employed to characterize the purity and structural integrity of DVTMDS in catalytic applications?
DVTMDS is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) to confirm vinyl group presence and siloxane backbone structure . Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while Fourier-transform infrared spectroscopy (FTIR) verifies functional groups (e.g., Si-O-Si, C=C). Differential scanning calorimetry (DSC) may assess thermal stability, critical for catalytic applications .
Q. What is the role of DVTMDS in Karstedt’s catalyst, and how does its structure enhance platinum activity in hydrosilylation?
DVTMDS acts as a ligand in Karstedt’s catalyst, forming a platinum(0) complex where the divinyl groups coordinate with Pt, stabilizing the active species. The electron-rich siloxane backbone facilitates oxidative addition of Si-H bonds, accelerating hydrosilylation. Structural symmetry in DVTMDS ensures uniform ligand distribution, critical for catalytic efficiency .
Q. What safety protocols are essential when handling DVTMDS in laboratory settings?
DVTMDS is highly flammable (flash point 19°C) and requires storage in inert atmospheres away from ignition sources. Personal protective equipment (PPE), including nitrile gloves, flame-resistant lab coats, and eye protection, is mandatory. Ventilated fume hoods must be used during synthesis or catalysis to avoid inhalation of volatile xylene solutions (common solvent for Karstedt’s catalyst) .
Advanced Research Questions
Q. How can the platinum concentration in DVTMDS-based catalysts be optimized for specific hydrosilylation applications?
Catalyst activity depends on Pt loading, typically 2–21.5% (w/w). Lower Pt concentrations (2–5%) reduce costs for bulk silicone curing, while higher loadings (≥15%) improve turnover in stereoselective reactions. Kinetic studies using reaction-progress kinetic analysis (RPKA) are recommended to balance efficiency and economic feasibility .
Q. What strategies mitigate the exothermic risks of DVTMDS-mediated hydrosilylation in polymer synthesis?
Exothermicity is managed via controlled monomer addition (e.g., dropwise introduction of PHMS to DVTMDS mixtures) and cooling systems (water baths at 0–5°C). Real-time temperature monitoring with in-line probes prevents thermal runaway, particularly in high-viscosity systems like silicone elastomers .
Q. How do solvent polarity and coordination strength influence the stability of DVTMDS-Pt complexes?
Non-polar solvents (e.g., xylene) enhance catalyst stability by minimizing ligand displacement. Polar solvents (e.g., THF) reduce Pt activity due to competitive coordination. Solvent selection must align with substrate compatibility; for example, xylene is preferred for silicone crosslinking, while toluene variants improve miscibility with hydrophobic monomers .
Q. What mechanistic factors govern regioselectivity in DVTMDS-catalyzed hydrosilylation of asymmetric alkenes?
Steric effects from the bulky tetramethyldisiloxane backbone direct Pt insertion into less hindered alkene positions. Electronic factors (e.g., electron-withdrawing substituents) further modulate regioselectivity. Computational studies (DFT) and isotopic labeling (e.g., deuterated alkenes) validate proposed mechanisms .
Data Contradictions and Resolution
- Pt Concentration Variability : cites 2% Pt in Karstedt’s catalyst, while notes 19–21.5%. This discrepancy reflects application-specific formulations: low-Pt catalysts suit industrial curing, whereas high-Pt variants enable precision in asymmetric synthesis. Researchers must validate activity via turnover number (TON) assays .
- Thermal Stability : NIST data () reports DVTMDS stability up to 139°C, but highlights exothermic risks. Resolution lies in distinguishing bulk stability (pure DVTMDS) from reactive scenarios (hydrosilylation with Si-H bonds), where side reactions elevate local temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
